N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide is a compound belonging to the pyrazine derivatives family. Pyrazine derivatives are known for their versatility in pharmacological activities, making them important scaffolds in pharmaceuticals, perfumeries, and food industries . The unique nitrogen atom in the pyrazine ring contributes to its significance as a pharmacophore .
Preparation Methods
The synthesis of N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide involves several steps. One common method includes the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrazine-2-carboxamide in the presence of a base such as triethylamine to yield the desired compound . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: Known for its anti-tuberculosis activity.
Glipizide: An anti-diabetic agent.
Amiloride: A diuretic.
Bortezomib: An anti-cancer drug.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-4-3-5-12(8-11)19-2)17-14(18)13-9-15-6-7-16-13/h3-10H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQGTQVQBJFJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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